

commercial availability of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

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Compound of Interest

Compound Name:	5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
Cat. No.:	B581616

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In-Depth Technical Guide: 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, commercial availability, and a representative synthesis protocol for **5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data and methodologies to facilitate its use in scientific investigations.

Chemical Data and Commercial Availability

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a substituted aminopyridine derivative. The presence of the fluoromethoxy-phenyl group and the aminopyridine core makes it a compound of interest in medicinal chemistry, potentially as a building block for more complex molecules with biological activity.

Table 1: Chemical Properties of **5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine**

Property	Value
CAS Number	1314988-51-6[1]
Molecular Formula	C ₁₂ H ₁₁ FN ₂ O
Molecular Weight	218.23 g/mol
IUPAC Name	5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine

Table 2: Commercial Availability of **5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine**

Supplier	Catalog Number	Purity	Quantity
AK Scientific	Z9621	Not Specified	10g
American Custom Chemicals Corporation	HCH0366563	Not Specified	5mg
Chemenu	CM172796	Not Specified	5g, 10g

Note: Pricing and availability are subject to change. Please consult the respective suppliers for the most current information.

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine** is not extensively documented in publicly available literature, a common and effective method for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl boronic acid with a halo-substituted pyridine.

The following is a representative protocol for the synthesis of a 5-aryl-2-aminopyridine via Suzuki-Miyaura coupling, which can be adapted for the synthesis of **5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine**. The necessary starting materials would be 5-bromo-pyridin-2-amine and (4-fluoro-3-methoxyphenyl)boronic acid.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

- 5-bromo-pyridin-2-amine (1 equivalent)
- (4-fluoro-3-methoxyphenyl)boronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2 equivalents)
- Solvent (e.g., a mixture of 1,4-dioxane and water)
- Inert gas (Argon or Nitrogen)

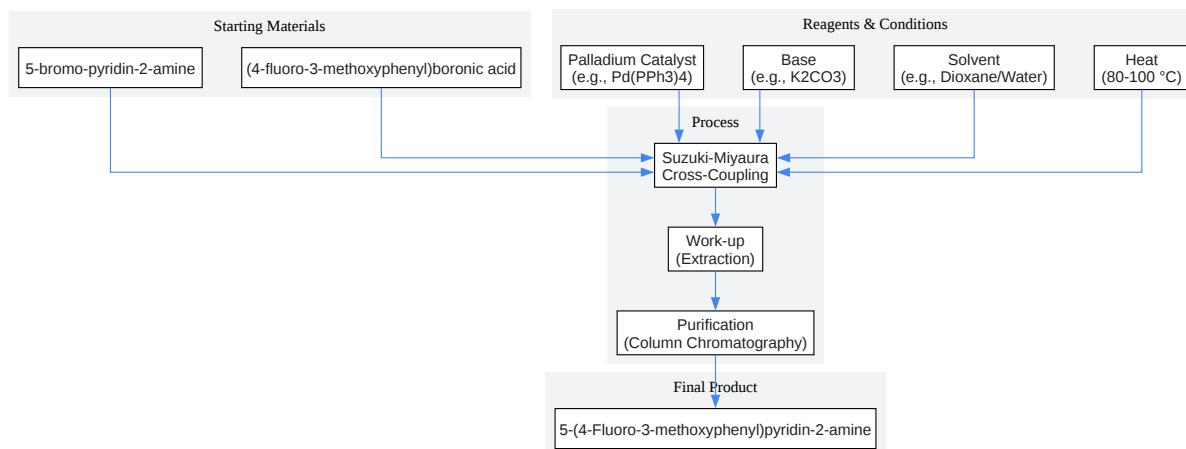
Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-pyridin-2-amine, (4-fluoro-3-methoxyphenyl)boronic acid, the palladium catalyst, and the base.
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
- Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
- Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Representative Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 5-aryl-2-aminopyridines using the Suzuki-Miyaura cross-coupling reaction.



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Caption: General workflow for Suzuki-Miyaura synthesis.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain detailing the biological activity, mechanism of action, or involvement in signaling pathways for **5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine**.

However, the aminopyridine scaffold is a common motif in many biologically active compounds. For instance, aminopyridine derivatives have been investigated as kinase inhibitors, ion channel modulators, and as agents targeting various receptors in the central nervous system. The introduction of a substituted phenyl ring, such as the 4-fluoro-3-methoxyphenyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Researchers working with this compound are encouraged to perform their own biological assays to determine its activity profile. Given its structure, initial screens could focus on kinase inhibition assays or binding assays for various CNS targets.

Conclusion

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a commercially available chemical building block with potential for use in drug discovery and development. While specific biological data is not yet publicly available, its structural motifs suggest that it may be a valuable starting point for the synthesis of novel therapeutic agents. The representative synthesis protocol provided in this guide offers a reliable method for its preparation in a laboratory setting. Further research is warranted to fully elucidate the biological properties of this compound and its derivatives.

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References

- 1. researchgate.net [researchgate.net]
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